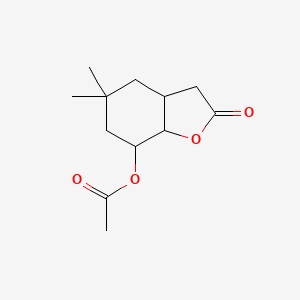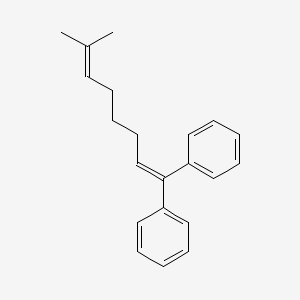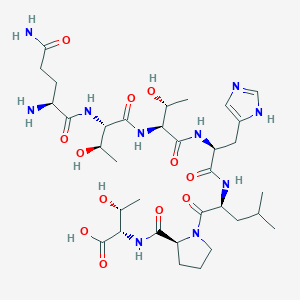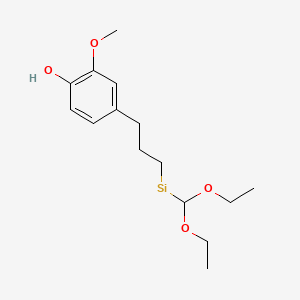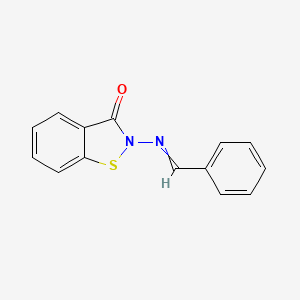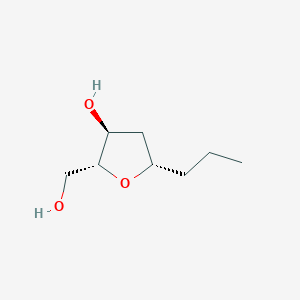
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol typically involves multi-step organic reactions. One common approach is the selective reduction of a precursor molecule, followed by cyclization to form the anhydro structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol include other anhydro and deoxy sugars, such as:
- (1S)-1,4-Anhydro-2-deoxy-1-methyl-D-erythro-pentitol
- (1S)-1,4-Anhydro-2-deoxy-1-ethyl-D-erythro-pentitol
Uniqueness
What sets this compound apart is its specific propyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties that are advantageous for certain applications.
Propriétés
Numéro CAS |
503057-31-6 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2R,3S,5S)-2-(hydroxymethyl)-5-propyloxolan-3-ol |
InChI |
InChI=1S/C8H16O3/c1-2-3-6-4-7(10)8(5-9)11-6/h6-10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
Clé InChI |
ZFFKTLWOAJIDEX-BIIVOSGPSA-N |
SMILES isomérique |
CCC[C@H]1C[C@@H]([C@H](O1)CO)O |
SMILES canonique |
CCCC1CC(C(O1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)


![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
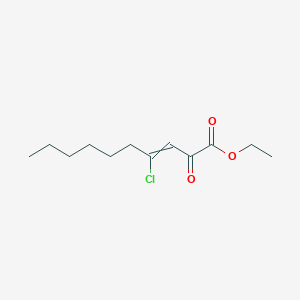

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
